molecular formula C36H35NO5S3 B14165394 Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate CAS No. 371206-04-1

Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

Cat. No.: B14165394
CAS No.: 371206-04-1
M. Wt: 657.9 g/mol
InChI Key: IYBWWSZQJSIAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound known for its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spiro Core: The spiro core is formed through a cyclization reaction involving a quinoline derivative and a dithiole compound under acidic conditions.

    Introduction of Ethoxy and Dimethyl Groups: The ethoxy and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Addition of Diphenyl Groups: The diphenyl groups are added via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.

    Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a dehydrating agent to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of Diethyl 9’-ethoxy-5’,5’-dimethyl-2’,5-diphenyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Properties

CAS No.

371206-04-1

Molecular Formula

C36H35NO5S3

Molecular Weight

657.9 g/mol

IUPAC Name

diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

InChI

InChI=1S/C36H35NO5S3/c1-6-40-24-19-20-26-25(21-24)28-32(35(4,5)37-26)43-30(33(38)41-7-2)27(22-15-11-9-12-16-22)36(28)44-29(23-17-13-10-14-18-23)31(45-36)34(39)42-8-3/h9-21,37H,6-8H2,1-5H3

InChI Key

IYBWWSZQJSIAPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C4(C(=C(S3)C(=O)OCC)C5=CC=CC=C5)SC(=C(S4)C(=O)OCC)C6=CC=CC=C6)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.